molecular formula C17H13ClN2O2S B5790280 N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B5790280
M. Wt: 344.8 g/mol
InChI Key: JWEXNVSTLXDULB-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with a molecular formula of C16H12ClNO2S. It is known for its unique chemical structure, which includes a benzofuran ring and a thiourea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenic effects of urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-10-12(18)6-4-7-13(10)19-17(23)20-16(21)15-9-11-5-2-3-8-14(11)22-15/h2-9H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXNVSTLXDULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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